

Validating the Effects of PF-05089771 Tosylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF 05089771 tosylate

Cat. No.: B560333

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-05089771 tosylate, a selective inhibitor of the voltage-gated sodium channel Nav1.7, with alternative treatments for pain. The following sections present quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Selectivity Profile of PF-05089771 Tosylate against Human Voltage-Gated Sodium (Nav) Channel Subtypes

The following table summarizes the inhibitory potency (IC₅₀) of PF-05089771 tosylate against various human Nav channel subtypes, demonstrating its high selectivity for Nav1.7.

Nav Channel Subtype	PF-05089771 IC50 (μM)	Fold Selectivity vs. hNav1.7
hNav1.7	0.011	1
hNav1.1	0.85	77
hNav1.2	0.11	10
hNav1.3	11	1000
hNav1.4	10	909
hNav1.5	>10	>909
hNav1.6	0.16	15
hNav1.8	>10	>909

Data sourced from whole-cell patch-clamp electrophysiology assays on heterologously expressed human Nav channels.

Table 2: Comparative Efficacy of PF-05089771 in Painful Diabetic Peripheral Neuropathy (NCT02215252)

This table presents the primary efficacy endpoint from a Phase 2 clinical trial comparing PF-05089771 with placebo and pregabalin for the treatment of painful diabetic peripheral neuropathy.^[1] The primary endpoint was the change from baseline in the weekly average pain score on an 11-point Numerical Rating Scale (NRS) at week 4.

Treatment Group	Mean Change from Baseline in Pain Score (90% Credible Interval)	Comparison vs. Placebo (Mean Posterior Difference)	Statistical Significance vs. Placebo
PF-05089771 (150 mg BID)	Not explicitly stated	-0.41 (-1.00 to 0.17)	Not Statistically Significant
Pregabalin (150 mg BID)	Not explicitly stated	-0.53 (-0.91 to -0.20)	Statistically Significant
Placebo	Not applicable	Not applicable	Not applicable

BID: twice daily. A negative value indicates a reduction in pain score.

Experimental Protocols

In Vitro Electrophysiological Assessment of Nav Channel Inhibition

This protocol describes a typical automated patch-clamp electrophysiology assay used to determine the potency and selectivity of compounds like PF-05089771.

Objective: To measure the concentration-dependent inhibition of voltage-gated sodium channel currents by a test compound.

Materials:

- Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.5, etc.).
- Solutions:
 - Internal (Pipette) Solution (Example): Containing CsF, CsCl, EGTA, and HEPES, adjusted to a physiological pH.
 - External (Bath) Solution (Example): Containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and Glucose, adjusted to a physiological pH.

- Test Compound: PF-05089771 tosylate dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the external solution.
- Instrumentation: Automated patch-clamp system (e.g., Qube, IonWorks, or Patchliner).

Procedure:

- Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated into a single-cell suspension.
- System Priming: The automated patch-clamp system is primed with internal and external solutions.
- Cell Seeding: The cell suspension is added to the system, where individual cells are captured on the patch-clamp chip.
- Seal Formation and Whole-Cell Configuration: A high-resistance "gigaseal" is formed between the cell membrane and the aperture of the patch-clamp chip. The membrane is then ruptured to achieve the whole-cell recording configuration.
- Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) to keep the channels in a resting state, followed by a depolarizing step (e.g., to 0 mV) to activate the channels. To assess state-dependent inhibition, a pre-pulse to a more depolarized potential (e.g., -70 mV) can be used to inactivate a population of channels before the activating pulse.
- Compound Application: The test compound at various concentrations is perfused over the cell.
- Data Acquisition: Sodium currents are recorded before and after the application of the test compound. The peak inward current is measured.
- Data Analysis: The percentage of current inhibition is calculated for each concentration of the test compound. An IC₅₀ value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a suitable pharmacological model, such as the Hill equation.

Clinical Trial Protocol for Efficacy in Painful Diabetic Neuropathy (Based on NCT02215252)

This protocol outlines the design of a randomized, double-blind, placebo-controlled, parallel-group clinical trial to evaluate the efficacy and safety of an investigational drug for painful diabetic peripheral neuropathy.^[1]

Objective: To assess the analgesic efficacy and safety of PF-05089771 compared to placebo in patients with painful diabetic peripheral neuropathy.

Study Design:

- Phase: 2
- Design: Randomized, double-blind, placebo- and active-controlled, parallel-group.
- Duration: Approximately 6 weeks per participant (1-week placebo run-in, 4-week treatment, 1-week follow-up).

Participant Population:

- Inclusion Criteria:
 - Adults (e.g., 18-80 years) with a diagnosis of Type 1 or Type 2 diabetes mellitus.
 - Confirmed diagnosis of painful diabetic peripheral neuropathy for at least 6 months.
 - A baseline pain score of ≥ 4 on an 11-point Numerical Rating Scale (NRS).
- Exclusion Criteria:
 - Other types of chronic pain that could confound the assessment of neuropathic pain.
 - Inadequate response to previous treatment with the active comparator (pregabalin).
 - Significant renal or hepatic impairment.

Interventions:

- Test Arm: PF-05089771 tosylate (e.g., 150 mg twice daily).
- Active Comparator Arm: Pregabalin (e.g., 150 mg twice daily).
- Placebo Arm: Matched placebo.

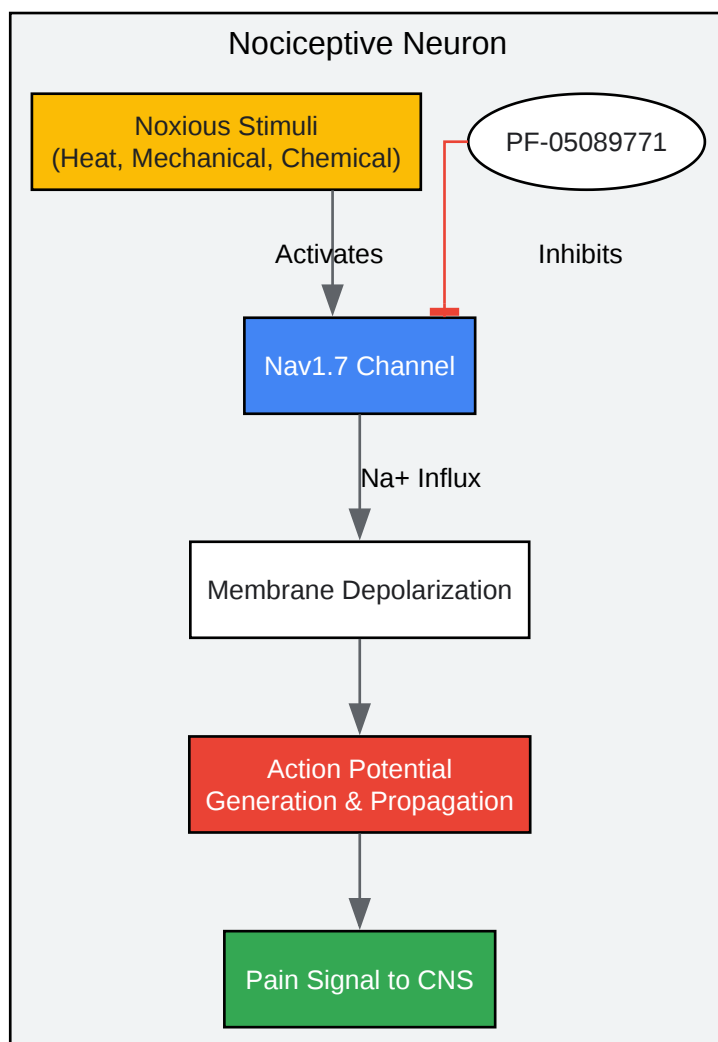
Outcome Measures:

- Primary Outcome: Change from baseline in the weekly average of the daily pain score on an 11-point NRS at the end of the 4-week treatment period.
- Secondary Outcomes (Examples):
 - Proportion of patients with $\geq 30\%$ and $\geq 50\%$ reduction in pain score.
 - Changes in sleep interference scores.
 - Patient Global Impression of Change (PGIC).
 - Incidence and severity of adverse events.

Procedure:

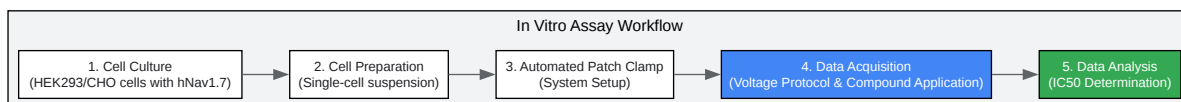
- Screening and Run-in: Eligible participants undergo a screening visit and then a 1-week single-blind placebo run-in period to establish baseline pain scores.
- Randomization: Participants are randomly assigned to one of the three treatment arms.
- Treatment Period: Participants take the assigned study medication for 4 weeks. They record their pain scores daily in a diary.
- Follow-up: After the treatment period, there is a 1-week follow-up period.
- Data Analysis: The change in pain scores from baseline to the end of treatment is compared between the treatment groups using appropriate statistical methods.

Mandatory Visualizations



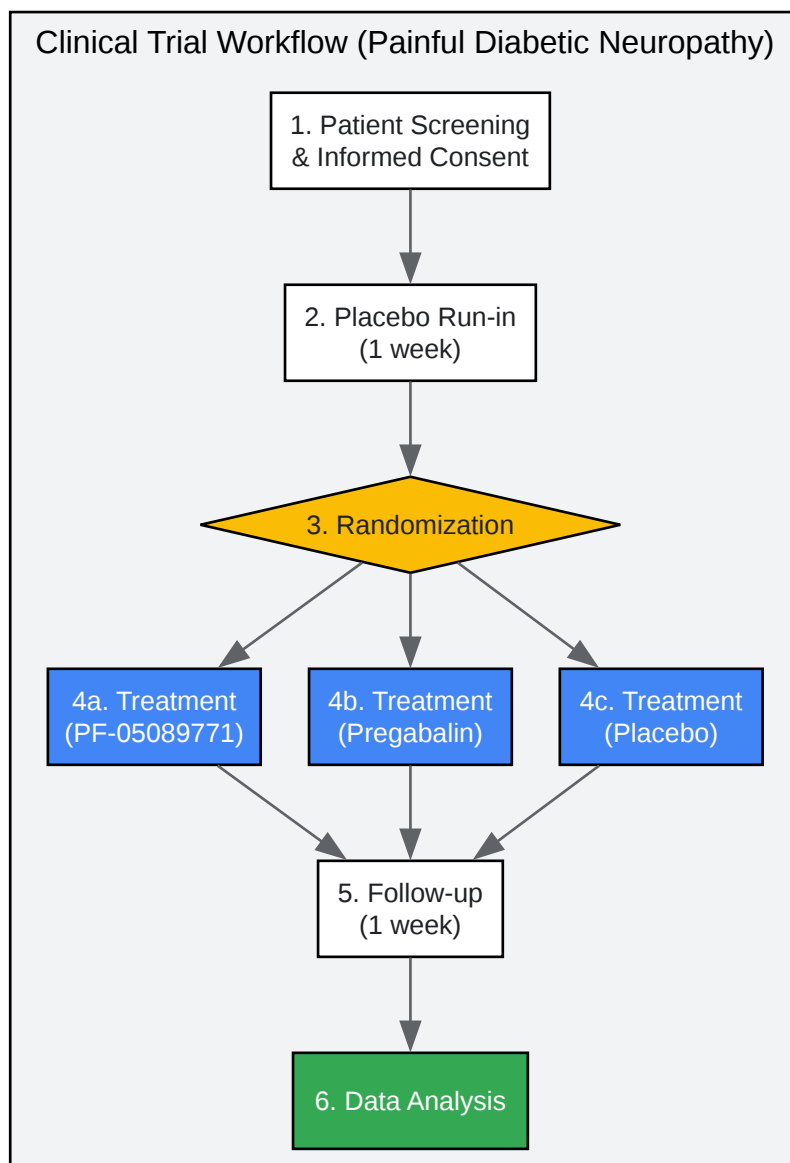
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Caption: Signaling pathway of nociception and the inhibitory action of PF-05089771 on the Nav1.7 channel.



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Caption: Experimental workflow for in vitro electrophysiological assessment of Nav1.7 inhibitors.



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Caption: Logical workflow of a randomized controlled trial for painful diabetic neuropathy.

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References

- 1. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Effects of PF-05089771 Tosylate: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560333#validating-the-effects-of-pf-05089771-tosylate]

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